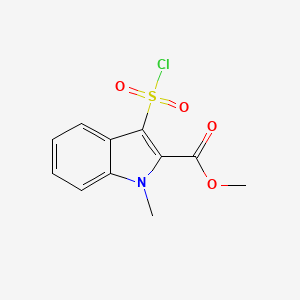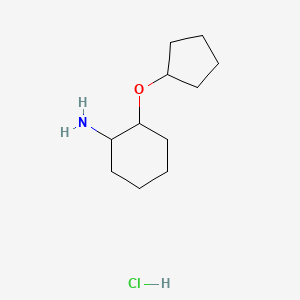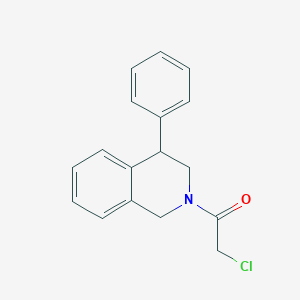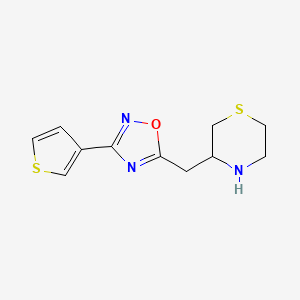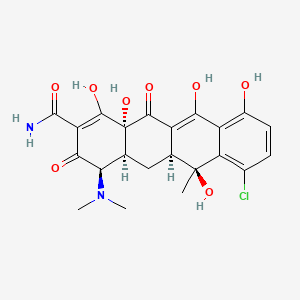
4-表氯四环素
描述
4-Epichlortetracycline is a derivative of the tetracycline family, known for its broad-spectrum antibiotic properties. It is a degradation product of chlortetracycline, formed through acid-catalyzed isomerization of the dimethylamino group at the C4 position . This compound has a molecular formula of C22H23ClN2O8 and is characterized by its unique structural features, including multiple hydroxyl groups and a chlorine atom attached to the tetracycline backbone .
科学研究应用
4-Epichlortetracycline has several scientific research applications, including:
作用机制
Target of Action
4-Epichlortetracycline, an epimer of chlortetracycline, primarily targets bacterial cells . It acts against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria . In addition to its antimicrobial action, it also suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .
Mode of Action
4-Epichlortetracycline, like other tetracyclines, competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Biochemical Pathways
It is known that tetracyclines, including 4-epichlortetracycline, can inhibit a wide variety of substrates . The transformation products identified in enzymatic reactions suggest the probable occurrence of oxygen insertion, dehydrogenation, demethylation, and deamination reactions .
Pharmacokinetics
It is known that the ph-dependent absorbance and emission properties of tetracycline and its analogs, including 4-epichlortetracycline, are significant . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of 4-Epichlortetracycline’s action is the inhibition of bacterial growth and reproduction due to its interference with protein synthesis . Additionally, it suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .
Action Environment
The action of 4-Epichlortetracycline can be influenced by environmental factors. For example, the pH-dependent transformation of 4-Epichlortetracycline at basic pH has been observed . Increasing the buffer’s ionic concentration leads to faster transformation . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH and ionic concentration of its environment .
生化分析
Biochemical Properties
4-Epichlortetracycline is an amphoteric molecule containing several ionizable functional groups that exist predominantly as zwitterions at a given pH value . It undergoes a wide variety of reactions at different pH values. For instance, it forms to anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values .
Cellular Effects
Like other tetracyclines, 4-Epichlortetracycline can inhibit bone and tooth mineralization in growing and unborn animals, and color their teeth yellow or brown . It can also impair liver and kidney function .
Molecular Mechanism
It is known that tetracyclines, including 4-Epichlortetracycline, have the ability to bind to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
The transformation of 4-Epichlortetracycline is pH-dependent. It forms to anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values . The stability and degradation of 4-Epichlortetracycline under various conditions are important factors to consider in laboratory settings .
Dosage Effects in Animal Models
It is known that tetracyclines, including 4-Epichlortetracycline, can have significant effects in animals, including inhibiting bone and tooth mineralization in growing and unborn animals .
Metabolic Pathways
It is known that tetracyclines, including 4-Epichlortetracycline, are metabolized in the gastrointestinal tract and liver .
Transport and Distribution
It is known that tetracyclines, including 4-Epichlortetracycline, can be distributed throughout the body, including the liver, kidneys, and bones .
Subcellular Localization
It is known that tetracyclines, including 4-Epichlortetracycline, can bind to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis .
准备方法
Synthetic Routes and Reaction Conditions: 4-Epichlortetracycline can be synthesized through the isomerization of chlortetracycline under acidic conditions. The reaction involves the rearrangement of the dimethylamino group at the C4 position, resulting in the formation of 4-Epichlortetracycline .
Industrial Production Methods: In industrial settings, the production of 4-Epichlortetracycline typically involves the controlled acid-catalyzed isomerization of chlortetracycline. The process requires precise control of pH and temperature to ensure the efficient conversion of chlortetracycline to 4-Epichlortetracycline while minimizing the formation of unwanted by-products .
化学反应分析
Types of Reactions: 4-Epichlortetracycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups on the tetracycline backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epianhydrotetracycline derivatives, while substitution reactions can produce various halogenated or hydroxylated compounds .
相似化合物的比较
- Chlortetracycline
- Tetracycline
- Oxytetracycline
- Doxycycline
- Minocycline
- Methacycline
- Rolitetracycline
- Demeclocycline
Comparison: 4-Epichlortetracycline is unique due to its specific structural rearrangement at the C4 position, which distinguishes it from other tetracyclines. While it shares the broad-spectrum antibiotic properties of its parent compound, chlortetracycline, its reduced antibiotic activity makes it more suitable for research purposes rather than therapeutic use . The presence of the chlorine atom and multiple hydroxyl groups also influences its chemical reactivity and interactions with biological targets .
属性
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)/t7-,8-,15+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRQBPJLMKORJ-XRZQSNOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873792 | |
| Record name | 4-Epichlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14297-93-9 | |
| Record name | Epichlortetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Epichlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPICHLORTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZT5OEQ74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the difference between chlortetracycline and 4-epichlortetracycline?
A1: 4-Epichlortetracycline is a microbiologically inactive epimer of chlortetracycline. This means that both compounds share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms around the carbon atom at position 4 in the tetracycline ring structure. [, ]
Q2: How are chlortetracycline, 4-epichlortetracycline, and other tetracycline analogs metabolized in animals?
A2: Studies using radiolabeled compounds reveal that chlortetracycline, 4-epichlortetracycline, and other tetracycline analogs like demethylchlortetracycline are partially metabolized and excreted in both urine and feces. Epimerization at the C4 position is a common metabolic pathway, leading to the formation of 4-epichlortetracycline from chlortetracycline. [, ]
Q3: Does the presence of 4-epichlortetracycline in feed-grade chlortetracycline affect microbiological assay results?
A3: Research suggests that the presence of low levels of 4-epichlortetracycline and tetracycline in feed-grade chlortetracycline does not significantly interfere with the microbiological assay (AOAC Method 967.39) used to determine chlortetracycline concentration. This finding implies that the microbiological activity measured predominantly reflects the presence of chlortetracycline. []
Q4: Can 4-epichlortetracycline be separated from chlortetracycline and other tetracycline analogs?
A4: Yes, several analytical techniques have been developed for the separation and quantification of 4-epichlortetracycline from chlortetracycline and other related compounds. These methods include:
- High-Performance Liquid Chromatography (HPLC): HPLC methods utilizing various stationary phases (e.g., C8, C18, pentafluorophenyl) and mobile phases have been successfully employed for the separation and analysis of tetracycline antibiotics, including 4-epichlortetracycline. [, , ]
- Ultra-High Performance Liquid Chromatography (UHPLC): This technique offers improved resolution and sensitivity compared to traditional HPLC and has been used in combination with mass spectrometry (MS) detection for the analysis of tetracyclines in complex matrices like environmental water samples. [, ]
Q5: How does the chemical structure of tetracycline analogs influence their physicochemical properties?
A5: The presence of different functional groups and their spatial arrangement within the tetracycline structure significantly influence their physicochemical properties, including acid dissociation constants (pKa) and spectroscopic characteristics. [, ] These properties, in turn, affect their interaction with biological systems and their behavior in various analytical methods.
Q6: What are the environmental implications of tetracycline antibiotics and their metabolites?
A6: The widespread use of tetracycline antibiotics in agriculture and human medicine has raised concerns about their potential impact on the environment. Research has focused on understanding the fate and behavior of these compounds in various environmental compartments, such as soil and water, and their potential effects on microbial communities. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B1652287.png)
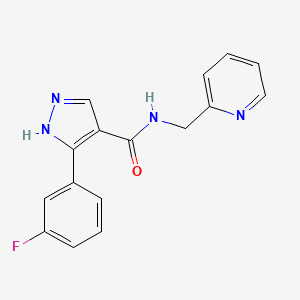
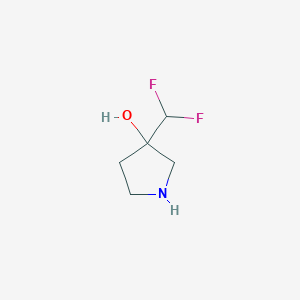
![ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1652293.png)

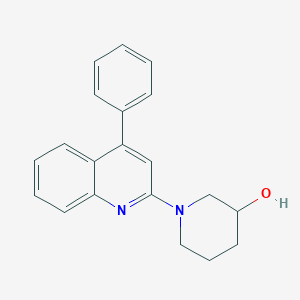
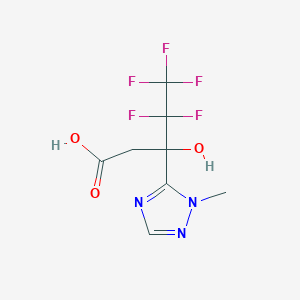
![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1652301.png)
